2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone
Overview
Description
2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, also known as PTX-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone is not fully understood, but studies have suggested that it may act as a positive allosteric modulator of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which may have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone can modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This modulation can lead to changes in neuronal excitability and synaptic transmission, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to be relatively stable and non-toxic, which makes it a useful tool for studying the mechanisms of ion channel modulation.
One limitation of using 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone has been shown to have relatively weak effects on some ion channels, which may limit its usefulness in certain experiments.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, particularly with regards to its effects on specific ion channels.
2. Studies are needed to investigate the potential therapeutic applications of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone in the treatment of neurological disorders.
3. Future research should focus on developing more potent and selective modulators of ion channels, which may have greater therapeutic potential than 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone.
4. Studies are needed to investigate the effects of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone on other physiological systems, such as the cardiovascular system and the immune system.
5. Further research is needed to investigate the safety and toxicity of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone, particularly in long-term studies.
In conclusion, 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has been studied for its potential applications in scientific research. Although its mechanism of action is not fully understood, studies have suggested that it may modulate the activity of certain ion channels in the brain, which may have therapeutic implications. Further research is needed to fully understand the effects of 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone and its potential applications in the treatment of neurological disorders.
Scientific Research Applications
2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 2-{[2-(4-methoxyphenoxy)ethyl]thio}-3-phenyl-4(3H)-quinazolinone can modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-18-11-13-19(14-12-18)28-15-16-29-23-24-21-10-6-5-9-20(21)22(26)25(23)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQIOWALGLVGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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